molecular formula C23H16FN3O6S B2807468 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-fluorobenzoate CAS No. 851093-83-9

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-fluorobenzoate

Cat. No.: B2807468
CAS No.: 851093-83-9
M. Wt: 481.45
InChI Key: VDZUREWLIAOABX-UHFFFAOYSA-N
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Description

The compound 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-fluorobenzoate is a pyrazole-based molecule featuring a 4-nitrophenylsulfonyl group, a 1-phenyl substituent on the pyrazole ring, and a 2-fluorobenzoate ester. The sulfonyl group enhances metabolic stability, while the 2-fluorobenzoate may modulate lipophilicity and target binding .

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O6S/c1-15-21(34(31,32)18-13-11-17(12-14-18)27(29)30)22(26(25-15)16-7-3-2-4-8-16)33-23(28)19-9-5-6-10-20(19)24/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZUREWLIAOABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

Compound A : [5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate ()
  • Key Differences :
    • Sulfonyl vs. Sulfanyl : Compound A has a sulfanyl (S-linked) group with a 4-methylphenyl substituent, whereas the target compound has a sulfonyl (SO₂) group with a 4-nitrophenyl.
    • Fluorine Position : The benzoate in Compound A is 2,6-difluoro vs. 2-fluoro in the target.
  • Implications: The sulfonyl group in the target compound increases electron-withdrawing effects and oxidative stability compared to the sulfanyl group .
Compound B : 1-tert-butyl-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-fluorobenzoate ()
  • Key Differences :
    • Nitro Position : The nitro group in Compound B is at the 2-position of the phenyl ring vs. 4-position in the target.
    • Pyrazole Substituent : A tert-butyl group replaces the 1-phenyl in the target.
  • Implications :
    • The ortho-nitro group in Compound B may introduce steric strain, affecting molecular conformation and binding affinity .
    • The tert-butyl group could increase hydrophobicity, altering pharmacokinetic profiles compared to the phenyl group .

Variations in the Pyrazole Core

Compound C : 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate ()
  • Key Differences :
    • Core Substituents : Compound C has a 4-methylphenyl group at position 1 and lacks the benzoate ester.
    • Sulfonate vs. Sulfonyl : The sulfonate group (SO₃⁻) in Compound C differs from the sulfonyl (SO₂) in the target.
  • Implications :
    • The sulfonate group enhances water solubility but reduces membrane permeability compared to sulfonyl .
    • The absence of a fluorobenzoate ester limits direct comparisons in lipophilicity-driven interactions .

Benzoate Ester Modifications

Compound D : 3-methyl-4-((4-methylphenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate ()
  • Key Differences :
    • Benzoate Substituent : A 3-methoxy group replaces the 2-fluoro in the target.
    • Sulfonyl Group : The 4-methylphenylsulfonyl lacks the nitro group.
  • Implications :
    • The methoxy group in Compound D provides electron-donating effects, contrasting with the electron-withdrawing fluoro in the target .
    • The methyl group on the sulfonyl reduces oxidative stability compared to the nitro-substituted analog .

Structural and Property Comparison Table

Compound Sulfonyl/Sulfanyl Group Pyrazole Substituents Benzoate Substituents Molecular Weight (g/mol) Key Properties
Target Compound 4-Nitrophenylsulfonyl 3-methyl, 1-phenyl 2-fluoro ~472.5* High stability, moderate lipophilicity
Compound A () 4-Methylphenylsulfanyl 5-methyl, 2-phenyl 2,6-difluoro 446.52 Lower stability, higher steric hindrance
Compound B () 2-Nitrophenylthio 1-tert-butyl, 3-methyl 3-fluoro ~465.5* Increased hydrophobicity, steric strain
Compound C () 4-Nitrophenylsulfonate 1-(4-methylphenyl) None ~429.4* High solubility, low permeability
Compound D () 4-Methylphenylsulfonyl 3-methyl, 1-phenyl 3-methoxy ~446.52 Electron-donating, reduced stability

*Calculated based on molecular formulas.

Research Findings and Implications

  • Electron Effects : The 4-nitrophenylsulfonyl group in the target compound provides strong electron-withdrawing effects, enhancing resistance to nucleophilic attack compared to methyl or methoxy analogs .
  • Pharmacological Potential: While direct biological data are unavailable, structural analogs like Lansoprazole derivatives () suggest sulfonyl-containing pyrazoles may target proton pumps or enzymes requiring stable electron-deficient motifs.

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